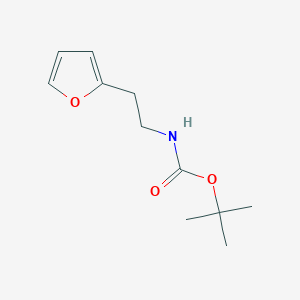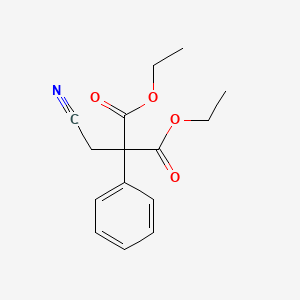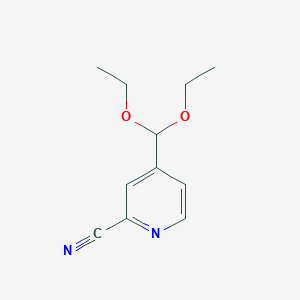
7-Brom-D-Tryptophan
Übersicht
Beschreibung
7-Bromo-d-tryptophan is a halogenated derivative of the amino acid tryptophan. This compound is characterized by the substitution of a bromine atom at the 7th position of the indole ring of d-tryptophan.
Wissenschaftliche Forschungsanwendungen
7-Bromo-d-tryptophan has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
7-Bromo-d-tryptophan is a halogenated derivative of tryptophan, an essential amino acid . The primary targets of 7-Bromo-d-tryptophan are likely to be the same as those of tryptophan, given their structural similarity .
Mode of Action
It is known that halogenation can significantly alter the properties of a molecule, potentially enhancing its reactivity, lipophilicity, and ability to penetrate biological membranes . Therefore, it is plausible that 7-Bromo-d-tryptophan may interact with its targets in a manner distinct from tryptophan .
Biochemical Pathways
7-Bromo-d-tryptophan is produced via the halogenation of tryptophan . This process is catalyzed by enzymes such as RebF/RebH . The halogenated tryptophan can then be converted into various halogenated tryptophan-derived molecules through the action of downstream enzymes . These molecules can have diverse applications in industries ranging from textiles to agrochemicals to pharmaceuticals .
Pharmacokinetics
It is known that halogenation can influence a compound’s pharmacokinetic properties, potentially enhancing its stability, bioavailability, and tissue distribution .
Result of Action
It is known that halogenated tryptophan derivatives can have diverse biological activities, potentially serving as precursors to prodrugs .
Action Environment
The action of 7-Bromo-d-tryptophan can be influenced by various environmental factors. For instance, the efficiency of its production via microbial fermentation can be affected by factors such as nutrient availability, pH, temperature, and the presence of other microorganisms . Furthermore, the stability and efficacy of 7-Bromo-d-tryptophan can be influenced by factors such as pH, temperature, and the presence of other chemicals in its environment .
Biochemische Analyse
Biochemical Properties
7-Bromo-d-tryptophan is involved in several biochemical reactions. It is produced in Escherichia coli from glucose through a process involving multiple enzymes . The enzymes RebH and RebF from Lechevalieria aerocolonigenes have been used to halogenate tryptophan, resulting in the production of 7-Bromo-d-tryptophan . The nature of these interactions involves the conversion of tryptophan into 7-Bromo-d-tryptophan at 30°C .
Cellular Effects
It has been observed that Corynebacterium glutamicum, a bacterium used in the fermentative production of 7-Bromo-d-tryptophan, can tolerate high concentrations of sodium bromide, but its growth rate is reduced to half-maximal at 0.09 g L −1 7-Bromo-d-tryptophan .
Molecular Mechanism
The molecular mechanism of 7-Bromo-d-tryptophan involves its interaction with various biomolecules. It is produced through the halogenation of tryptophan, a process that involves the enzymes RebH and RebF
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-d-tryptophan have been observed over time. For instance, fermentative production of 7-Bromo-d-tryptophan by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode . The product isolated from the culture broth was characterized by NMR and LC-MS and shown to be 7-Bromo-d-tryptophan .
Metabolic Pathways
7-Bromo-d-tryptophan is involved in the tryptophan metabolic pathway . The enzymes RebH and RebF from L. aerocolonigenes are used for halogenation, transforming tryptophan into 7-Bromo-d-tryptophan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-d-tryptophan can be achieved through several methods. One common approach involves the bromination of d-tryptophan using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at room temperature .
Another method involves the use of cross-linked enzyme aggregates containing FAD-dependent halogenase, NADH-dependent flavin reductase, and alcohol dehydrogenase. This enzymatic approach offers a greener alternative to traditional chemical methods .
Industrial Production Methods
Industrial production of 7-Bromo-d-tryptophan can be achieved through fermentation processes. For example, recombinant strains of Corynebacterium glutamicum expressing the genes for FAD-dependent halogenase RebH and NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes can be used. The fermentation process involves the use of glucose, ammonium, and sodium bromide as substrates .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-d-tryptophan undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: The indole ring of 7-Bromo-d-tryptophan can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, aryl or alkenyl boronic acids, and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indole ring.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-d-tryptophan: Similar to 7-Bromo-d-tryptophan, this compound has a chlorine atom substituted at the 7th position of the indole ring.
5-Bromo-d-tryptophan: This compound has a bromine atom substituted at the 5th position of the indole ring.
4-Bromo-d-tryptophan: This compound has a bromine atom substituted at the 4th position of the indole ring.
Uniqueness
7-Bromo-d-tryptophan is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom on the indole ring can affect the compound’s interaction with enzymes and receptors, leading to distinct biological effects .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-Dimethoxyphenyl)-5-(ethylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1641615.png)

![Ethanone, 1-[3-fluoro-4-[4-[2-(4-morpholinyl)-5-nitrobenzoyl]-1-piperazinyl]phenyl]-](/img/structure/B1641622.png)
![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)

![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)



![4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B1641653.png)

![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)

